3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione
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Overview
Description
3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxyl group, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the cyclopropyl group and the thiolane ring. One common method involves the reaction of a cyclopropylamine with a suitable thiolane precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal
- 3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid
Uniqueness
3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione is unique due to its combination of a cyclopropyl group, a hydroxyl group, and a thiolane ring This combination imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C8H15NO3S |
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Molecular Weight |
205.28 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H15NO3S/c9-5-7(1-2-7)8(10)3-4-13(11,12)6-8/h10H,1-6,9H2 |
InChI Key |
SXIIKTNYZXNJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2(CCS(=O)(=O)C2)O |
Origin of Product |
United States |
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